molecular formula C5H4NNaO2S B152890 Sodium pyridine-2-sulfinate CAS No. 24367-66-6

Sodium pyridine-2-sulfinate

Cat. No.: B152890
CAS No.: 24367-66-6
M. Wt: 165.15 g/mol
InChI Key: HQCGASCBCQJRDJ-UHFFFAOYSA-M
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Description

Sodium pyridine-2-sulfinate is a chemical compound with the molecular formula C5H4NNaO2S. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

Sodium pyridine-2-sulfinate primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds in the pharmaceutical industry .

Mode of Action

this compound interacts with its targets by replacing unstable 2-pyridyl boronates in the Suzuki-Miyaura cross-coupling reaction . This replacement allows the reaction to proceed more efficiently, leading to the formation of diverse pyridine derivatives .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki-Miyaura cross-coupling reaction . By acting as a more stable alternative to 2-pyridyl boronates, this compound enables the reaction to proceed more efficiently . This leads to the formation of various pyridine derivatives, which are valuable in therapeutic applications .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the efficient formation of diverse pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction . These derivatives are valuable in various therapeutic applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy in the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions . Additionally, the compound’s solubility in water suggests that its action may also be influenced by the aqueous environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-sulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the yield and minimize impurities. The final product is usually obtained through crystallization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: Sodium pyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Sodium pyridine-2-sulfinate is unique due to its stability and efficiency in cross-coupling reactions compared to other sulfinates. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in the synthesis of pyridine derivatives, which are important in various fields, including pharmaceuticals and materials science .

Properties

IUPAC Name

sodium;pyridine-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCGASCBCQJRDJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24367-66-6
Record name Sodium Pyridine-2-sulfinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pyridine-2-sulfinate
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Sodium pyridine-2-sulfinate
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Sodium pyridine-2-sulfinate
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Sodium pyridine-2-sulfinate
Reactant of Route 5
Sodium pyridine-2-sulfinate
Reactant of Route 6
Sodium pyridine-2-sulfinate

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